Gemcabene

Übersicht

Beschreibung

Gemcabene is a peroxisome proliferation-activated receptor (PPARα) agonist . It is a novel, once-daily, oral therapy for patients who are unable to achieve normal levels of LDL-C or triglycerides with currently approved therapies, primarily statin therapy . It is a new drug that lowers low-density lipoprotein cholesterol (LDL-C), decreases triglycerides, and raises high-density lipoprotein cholesterol (HDL-C) .

Synthesis Analysis

This compound inhibits both cholesterol and fatty acid synthesis as determined by the 14C-acetate incorporation in hepatocytes .

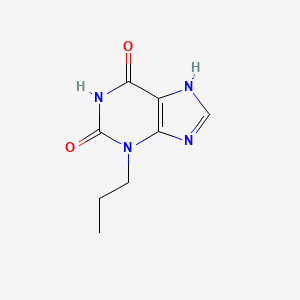

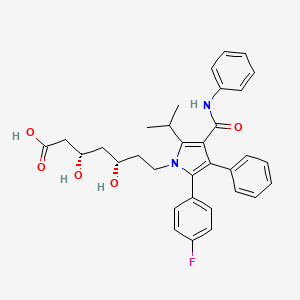

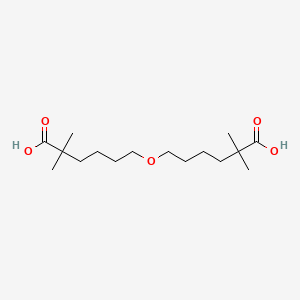

Molecular Structure Analysis

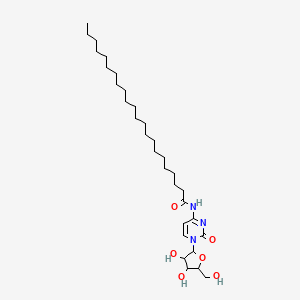

This compound is a small molecule and is the monocalcium salt of a dialkyl ether dicarboxylic acid . It belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms .

Chemical Reactions Analysis

In human hepatoma cells, this compound inhibited IL-6 plus IL-1β-induced CRP production in a concentration-dependent manner, reaching 70% inhibition at 2 mM . In TNF-α-stimulated primary human coronary artery endothelial cells, both CRP and IL-6 productions were reduced by 70% at 2 mM this compound concentration .

Physical And Chemical Properties Analysis

This compound has a chemical formula of C16H30O5 and a molecular weight of 302.4064 . It is soluble in water up to 10 mg/mL .

Wissenschaftliche Forschungsanwendungen

Lipidsenker

Gemcabene ist ein neuartiger Lipidsenker . Es wurde gezeigt, dass es das akute C-reaktive Protein (CRP) über einen C/EBP-δ-vermittelten Transkriptionsmechanismus herunterreguliert . Dies deutet darauf hin, dass this compound zur Kontrolle der Lipidspiegel im Körper eingesetzt werden könnte, was möglicherweise zur Vorbeugung von Erkrankungen wie Atherosklerose beitragen könnte .

Herz-Kreislauf-Erkrankungen

Entzündungen spielen eine Schlüsselrolle beim Fortschreiten der Atherosklerose, einer Erkrankung, die zu Herz-Kreislauf-Erkrankungen führen kann . Es wurde gezeigt, dass this compound die durch IL-6 plus IL-1β induzierte CRP-Produktion hemmt , was möglicherweise die Entzündung reduzieren und das Fortschreiten von Herz-Kreislauf-Erkrankungen verlangsamen könnte.

Hyperlipidämie

This compound wird zur Behandlung der Hyperlipidämie untersucht . Hyperlipidämie ist ein Zustand, der durch abnormal hohe Lipidspiegel im Blut gekennzeichnet ist, was zur Entwicklung von Atherosklerose und anderen Herz-Kreislauf-Erkrankungen führen kann.

Arthrose und Schmerzen

Forschungen haben gezeigt, dass this compound entzündungshemmende Eigenschaften besitzen könnte, die bei der Behandlung von Arthrose und Schmerzen von Vorteil sein könnten . In Tiermodellen für Arthritis und Schmerzen wurde festgestellt, dass this compound Arthrose und Schmerzen abschwächt .

Entzündungsbedingte Arthritis

Die entzündungshemmende Aktivität von this compound wurde auch in Tiermodellen für entzündungsbedingte Arthritis beobachtet . Dies deutet darauf hin, dass this compound möglicherweise zur Behandlung von Symptomen bei Patienten mit dieser Erkrankung eingesetzt werden könnte.

Schwere Hypertriglyzeridämie

This compound wurde in einer randomisierten, doppelblinden, placebokontrollierten Phase-2-Studie untersucht, um seine Wirksamkeit, Sicherheit und Verträglichkeit bei Patienten mit schwerer Hypertriglyzeridämie zu bewerten . Dieser Zustand ist durch sehr hohe Triglyceridspiegel im Blut gekennzeichnet, die das Risiko für Herzerkrankungen erhöhen können.

Wirkmechanismus

Target of Action

Gemcabene primarily targets the low-density lipoprotein cholesterol (LDL-C) , triglycerides , and high-density lipoprotein cholesterol (HDL-C) . It also acts on C-reactive protein (CRP) , a marker of inflammation . The compound’s role is to lower LDL-C, decrease triglycerides, and raise HDL-C .

Mode of Action

This compound is a peroxisome proliferation-activated receptor (PPARα) agonist . Its mechanism of action is designed to enhance the clearance of very low-density lipoproteins (VLDLs) in the plasma and inhibit the production of fatty acids and cholesterol in the liver . It also inhibits the incorporation of 14C-acetate into hepatocytes, thereby stopping the mechanism of fatty acids and cholesterol synthesis .

Biochemical Pathways

This compound affects the lipid metabolism pathway . It downregulates acute-phase C-reactive protein via a C/EBP-δ-mediated transcriptional mechanism . This results in a decrease in CRP, which is a marker of inflammation and a predictor of cardiovascular risk .

Pharmacokinetics

This compound is a hydrophilic molecule, and its uptake into cells is mediated by three nucleoside transporters: SLC29A1, SLC28A1, and SLC28A3 . It is a pro-drug that requires serial phosphorylation by multiple kinases to become pharmacologically active . The majority of intracellular this compound is inactivated by deamination by cytidine deaminase (CDA) to form 2’2’ difluorodeoxyuridine (dFdU) .

Result of Action

The molecular effects of this compound include the reduction of LDL-C, decrease in triglycerides, and increase in HDL-C . On a cellular level, this compound inhibits IL-6 plus IL-1β-induced CRP production in human hepatoma cells and TNF-α-stimulated primary human coronary artery endothelial cells . It also downregulates inflammatory, lipid-altering, and cell-signaling genes .

Action Environment

This compound is a novel, once-daily, oral therapy . It is designed for patients who are unable to achieve normal levels of LDL-C or triglycerides with currently approved therapies, primarily statin therapy . The efficacy, safety, and tolerability of this compound are being evaluated in clinical studies .

Safety and Hazards

Zukünftige Richtungen

Gemcabene was being evaluated in a Phase 2 randomized, double-blind, placebo-controlled study to assess its efficacy, safety, and tolerability in patients with severe hypertriglyceridemia . The company is currently assessing additional therapeutic indications for this compound that may strengthen their pipeline of assets, including COVID-19 in combination with ANA001 .

Biochemische Analyse

Biochemical Properties

Gemcabene has been found to interact with various biomolecules in the body. It is known to inhibit both cholesterol and fatty acid synthesis . This is achieved by the reduction of overall hepatic de novo triglyceride and cholesterol synthesis, and increased VLDL clearance via reduction of hepatic ApoC-III mRNA and plasma ApoC-III levels .

Cellular Effects

This compound has demonstrated significant effects on various types of cells and cellular processes. In human hepatoma cells, this compound inhibited IL-6 plus IL-1β-induced CRP production in a concentration-dependent manner . In TNF-α-stimulated primary human coronary artery endothelial cells, both CRP and IL-6 productions were reduced by 70% at 2 mM this compound concentration .

Molecular Mechanism

The molecular mechanism of action of this compound involves transcriptional down-regulation of CRP. This is achieved through the overlapping downstream C/EBP and NF-κB binding sites which are important for this compound-mediated CRP transcription . Gel shift assays identified the transcription factor that binds to the downstream CRP promoter as C/EBP-δ .

Temporal Effects in Laboratory Settings

This compound has shown to have long-term effects on cellular function. As a monotherapy and in combination with statins, this compound markedly reduced CRP in humans

Dosage Effects in Animal Models

In animal models, this compound has shown a dose-dependent effect. In the STAM™ murine model of NASH, this compound intervention showed improvement in joint swelling and attenuation of paw withdrawal latency .

Metabolic Pathways

This compound is involved in the lipid metabolism pathway. It inhibits both cholesterol and fatty acid synthesis

Eigenschaften

IUPAC Name |

6-(5-carboxy-5-methylhexoxy)-2,2-dimethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O5/c1-15(2,13(17)18)9-5-7-11-21-12-8-6-10-16(3,4)14(19)20/h5-12H2,1-4H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMBRCRVFFHJKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCCOCCCCC(C)(C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171407 | |

| Record name | Gemcabene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

183293-82-5 | |

| Record name | Gemcabene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183293825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gemcabene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gemcabene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GEMCABENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B96UX1DDKS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does gemcabene affect inflammatory markers?

A1: Clinical trials indicate this compound can lower C-reactive protein (CRP), a marker of inflammation [, ]. Further research suggests this might be due to a C/EBP-δ-mediated transcriptional mechanism [].

Q2: Does this compound impact VLDL metabolism?

A2: Research suggests that this compound may regulate genes involved in VLDL-remnant trafficking, potentially impacting cardiovascular disease [].

Q3: What is the major metabolic pathway of this compound in humans?

A3: The primary metabolic pathway for this compound in humans is glucuronidation [].

Q4: Which enzyme plays a major role in this compound glucuronidation?

A4: Studies using human liver microsomes point to UDP-glucuronosyltransferase 2B7 (UGT2B7) as the main enzyme responsible for this compound glucuronidation [].

Q5: Are there any known drug-drug interactions involving this compound and renal transporters?

A5: Yes, research shows this compound and its major metabolite, this compound acylglucuronide, can inhibit the organic anion transporter 3 (OAT3), potentially affecting the renal clearance of drugs like quinapril [].

Q6: Does this compound interact with P-glycoprotein or major CYP450 enzymes?

A6: In vitro and in vivo studies suggest that this compound is unlikely to cause significant interactions with P-glycoprotein, CYP450 enzymes (including those metabolizing atorvastatin and simvastatin), or FMO-3 [].

Q7: What effects has this compound demonstrated in preclinical models of dyslipidemia?

A7: In LDL receptor-deficient mice, a model for homozygous familial hypercholesterolemia, this compound alone and in combination with atorvastatin effectively reduced LDL-C []. In PPAR-α knockout mice, this compound lowered VLDL-C, LDL-C, and triglycerides, indicating a PPAR-α-independent effect [].

Q8: Has this compound shown efficacy in clinical trials for dyslipidemia?

A8: Yes, this compound has demonstrated significant lipid-lowering effects in clinical trials, particularly in reducing LDL-C, non-HDL-C, apolipoprotein B, and hsCRP when added to statin therapy [, , ].

Q9: Are there any clinical trials exploring this compound's potential in NASH?

A9: Yes, based on its lipid-lowering and anti-inflammatory properties, this compound is being investigated as a potential treatment for non-alcoholic steatohepatitis (NASH) [, ]. Early clinical trials suggest potential for triglyceride reduction in certain NASH patients [, ].

Q10: What were the findings of the ROYAL-1 Phase 2b study?

A10: The ROYAL-1 study investigated this compound as an add-on therapy to statins in hypercholesterolemic subjects. The study aimed to assess if this compound could further reduce LDL-C and other lipid parameters in patients not at their target goals []. Detailed results stratified by statin intensity were slated for presentation at the American Heart Association Scientific Sessions.

Q11: Is there a role for this compound in treating familial partial lipodystrophy (FPLD)?

A11: A small, open-label study explored this compound in FPLD patients with elevated triglycerides and hepatic steatosis []. While some patients showed triglyceride reductions, responses were heterogeneous, potentially linked to differing genetic etiologies. Further research is needed in this area.

Q12: What are the next steps in this compound research?

A12: Further investigation is necessary to fully elucidate this compound's mechanism of action, clarify its role in different patient populations (including those with FPLD and NASH), and explore its long-term safety and efficacy [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.